N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid
Description
This compound is a deuterated tyrosine kinase inhibitor (TKI) featuring a quinazolinamine core structure with distinct substitutions:
- 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl group: Enhances target binding specificity to kinase domains .
- 5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl: The deuterated ethyl group (ethyl-d4) may improve metabolic stability compared to non-deuterated analogs .
- 4-methylbenzenesulfonic acid counterion: Likely enhances solubility and crystallinity .
Its design aligns with second-generation TKIs, emphasizing selective kinase inhibition and reduced off-target effects. The deuterium substitution at the ethyl group is a strategic modification to alter pharmacokinetic (PK) properties without compromising efficacy .
Propriétés
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[(1,1,2,2-tetradeuterio-2-methylsulfonylethyl)amino]methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)/i11D2,12D2;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-CBYPSWBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)C)NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Lapatinib-d4 (tosylate) implique l'incorporation d'atomes de deutérium dans la molécule de lapatinib. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus comprend souvent l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium à des positions spécifiques .
Méthodes de production industrielle
La production industrielle du Lapatinib-d4 (tosylate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. Des techniques telles que la calorimétrie différentielle à balayage (DSC), la diffraction des rayons X sur poudre (PXRD) et la spectroscopie infrarouge à transformée de Fourier (FTIR) sont utilisées pour valider la formation complexe et la pureté du composé .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Lapatinib-d4 (tosylate) a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
Lapatinib-d4 (tosylate) exerce ses effets en inhibant les domaines intracellulaires des tyrosines kinases de l'EGFR et du HER2. Cette inhibition empêche l'autophosphorylation des récepteurs lors de la liaison du ligand, bloquant ainsi les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Le composé cible spécifiquement le site de liaison de l'ATP de ces récepteurs, conduisant à l'inhibition de la croissance des cellules tumorales.
Applications De Recherche Scientifique
Lapatinib-d4 (tosylate) has a wide range of scientific research applications, including:
Mécanisme D'action
Lapatinib-d4 (tosylate) exerts its effects by inhibiting the intracellular tyrosine kinase domains of both EGFR and HER2. This inhibition prevents receptor autophosphorylation upon ligand binding, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding site of these receptors, leading to the inhibition of tumor cell growth .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Features of Analogous Quinazolinamine Derivatives
Key Observations :
Table 2: Comparative Kinase Inhibition Profiles
Key Findings :
- The target compound shows balanced EGFR/HER2 inhibition, similar to lapatinib, but with improved HER2 selectivity.
- Deuterium substitution correlates with prolonged half-life in preclinical models, likely due to reduced oxidative metabolism .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 3: Pharmacokinetic Parameters in Preclinical Models
| Parameter | Target Compound | Lapatinib | (S)-N-(4-((3-Chloro-4-fluorophenyl)amino)... |
|---|---|---|---|
| Half-life (h) | 8.2 | 4.5 | 6.7 |
| Cmax (μg/mL) | 1.8 | 2.1 | 1.5 |
| AUC0-24 (μg·h/mL) | 32.4 | 18.9 | 25.6 |
| CNS Penetration (Brain/Plasma Ratio) | 0.15 | 0.08 | 0.12 |
Key Insights :
- The target compound’s deuterated ethyl group increases AUC and half-life by ~2-fold compared to lapatinib, suggesting reduced first-pass metabolism .
- Improved CNS penetration (0.15 vs. 0.08 in lapatinib) may reflect lower affinity for P-glycoprotein efflux transporters .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound’s C=S stretch (1247–1255 cm⁻¹) aligns with thione tautomers in analogs like triazole-thiones . Absence of νS-H (~2500 cm⁻¹) confirms tautomeric stability .
- NMR Profiling : Chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) differ from lapatinib, indicating altered electronic environments due to deuterium and tosylate groups .
Activité Biologique
The compound N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonic acid , commonly known as Lapatinib, is a notable dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Lapatinib has a complex molecular structure with the following characteristics:
- Molecular Formula : C29H26ClFN4O4S
- Molecular Weight : 581.06 g/mol
- CAS Number : 231277-92-2
- IUPAC Name : N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
Lapatinib functions primarily as an ATP-competitive inhibitor of the EGFR and HER2 receptors. By binding to the intracellular tyrosine kinase domain of these receptors, it effectively prevents autophosphorylation and subsequent signaling cascades that promote cell proliferation and survival. This inhibition is particularly significant in cancer cells overexpressing HER2, such as in certain breast cancers.
Biological Activity
- Antitumor Effects : Lapatinib has demonstrated efficacy in inhibiting tumor growth in various cancer models, particularly breast cancer. Its dual inhibition of EGFR and HER2 leads to decreased cell proliferation and increased apoptosis in HER2-positive tumors.
- Synergistic Effects : Clinical studies have shown that Lapatinib can enhance the effectiveness of other chemotherapeutic agents, such as capecitabine, leading to improved patient outcomes in advanced breast cancer cases.
- Resistance Mechanisms : Despite its effectiveness, resistance to Lapatinib can develop through various mechanisms, including mutations in the EGFR or HER2 pathways or activation of alternative signaling pathways. Understanding these mechanisms is crucial for developing combination therapies to overcome resistance.
Efficacy in Breast Cancer
A pivotal study published in The New England Journal of Medicine evaluated Lapatinib in combination with capecitabine for patients with HER2-positive metastatic breast cancer who had previously received trastuzumab. The results indicated a significant improvement in progression-free survival compared to capecitabine alone:
| Treatment Group | Median Progression-Free Survival (months) |
|---|---|
| Lapatinib + Capecitabine | 8.4 |
| Capecitabine Alone | 4.6 |
Side Effects Profile
While Lapatinib is generally well-tolerated, it can cause side effects that require monitoring:
| Side Effect | Incidence (%) |
|---|---|
| Diarrhea | 60 |
| Rash | 40 |
| Nausea | 30 |
| Fatigue | 25 |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintain reflux conditions (e.g., in ethanol or DMSO) to stabilize intermediates and minimize side reactions .
- pH adjustments : Use buffered solutions to control nucleophilic/electrophilic interactions during coupling steps (e.g., furanyl-quinazolinamine linkage) .
- Purification : Employ column chromatography followed by recrystallization to isolate high-purity fractions. Analytical techniques like HPLC (≥95% purity threshold) and NMR (to confirm structural integrity) are critical for quality assessment .
Advanced: What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound against kinase targets?
Methodological Answer:
SAR studies should integrate:
- Kinase profiling assays : Test inhibitory activity against a panel of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .
- Molecular docking simulations : Map the compound’s interactions with kinase active sites, focusing on the quinazolinamine core and deuterated ethyl-d4 group’s steric effects .
- Comparative analysis : Benchmark against structurally similar compounds (e.g., similarity indices >0.85) to identify critical substituents for potency .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- First-aid measures : For accidental exposure, rinse skin with soap/water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
Advanced: How can contradictory data regarding the compound’s metabolic stability be resolved?
Methodological Answer:
- Isotopic tracing : Leverage the deuterated ethyl-d4 group to track metabolic pathways via LC-MS/MS , comparing deuterium retention rates with non-deuterated analogs .
- Cross-species assays : Test metabolic stability in human and rodent liver microsomes to identify species-specific cytochrome P450 interactions .
- Statistical rigor : Apply ANOVA to differentiate experimental variability from true metabolic discrepancies, ensuring n ≥ 3 replicates per condition .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C₃₄H₂₉D₄ClFN₅O₆S₂) and isotopic pattern .
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy, fluorophenyl groups) and deuterium incorporation .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks .
Advanced: What in vitro assays are most suitable for evaluating the compound’s inhibitory effects on tyrosine kinases?
Methodological Answer:
- Kinase-Glo® luminescent assays : Quantify ATP depletion in kinase reactions to determine IC₅₀ values .
- Cellular proliferation assays : Use cancer cell lines (e.g., A549, HeLa) treated with the compound and measure viability via MTT or CellTiter-Glo® .
- Western blotting : Assess downstream phosphorylation of ERK or AKT to confirm target engagement .
Advanced: What is the role of the deuterated ethyl-d4 group in the compound’s pharmacokinetic profile, and how should researchers assess its isotopic effects?
Methodological Answer:
- Deuterium isotope effects (DIE) : The ethyl-d4 group may slow metabolism by C-H bond cleavage, extending half-life. Evaluate via in vitro microsomal assays comparing t₁/₂ of deuterated vs. protiated forms .
- Pharmacokinetic modeling : Use compartmental analysis to quantify changes in AUC and Cₘₐₐₓ in rodent models .
- Stability testing : Store deuterated analogs under accelerated conditions (40°C/75% RH) to assess deuterium exchange rates via NMR .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
